molecular formula C37H34FN3O7 B584048 DMT-2'-F-Bz-dC CAS No. 154771-33-2

DMT-2'-F-Bz-dC

Cat. No. B584048
M. Wt: 651.691
InChI Key: RAIBEZUVTIPFOJ-SHERYBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMT-2’-F-Bz-dC is a cytidine analog . Cytidine analogs have a mechanism of inhibiting DNA methyltransferases . They have potential anti-metabolic and anti-tumor activities .


Synthesis Analysis

The synthesis of DMT-2’-F-Bz-dC is similar to standard DNA synthesis but requires an elongated coupling time . The recommended coupling time is 3 minutes compared to 90 seconds for DNA monomers .


Molecular Structure Analysis

The molecular weight of DMT-2’-F-Bz-dC is 651.68 . The molecular formula is C37H34FN3O7 .


Chemical Reactions Analysis

DMT-2’-F-Bz-dC is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .

Scientific Research Applications

Oligonucleotide Synthesis

  • The synthesis of oligonucleoside methylphosphonates, which are key components in the field of molecular biology and genetics, can be improved by using dC Ac methylphosphonamidite, as it helps eliminate transamination side products (Reddy, Farooqui, & Hanna, 1996).

Bone Marrow Transplantation Complications

  • In the context of bone marrow transplantation for dyskeratosis congenita, a rare inherited disorder, unusual complications such as endothelial cell damage syndrome were observed, highlighting the need for modified approaches and improved surveillance (Rocha et al., 1998).

Terahertz Spectroscopy

  • The use of free-running femtosecond lasers in terahertz dual comb spectroscopy (THz-DCS) has been demonstrated, offering a promising method for high-accuracy, high-resolution, broadband THz spectroscopy (Yasui et al., 2015).

DMT Reactions in Laboratory Conditions

  • The reaction of N,N-dimethyltryptamine (DMT) with dichloromethane (DCM) under laboratory conditions can form quaternary ammonium salts, affecting the purity and yield of pharmaceutical compounds (Dunlap & Olson, 2018).

Polymer Flame Retardancy

  • A novel phosphorus/nitrogen-containing compound (DMT) enhanced the flame retardancy of epoxy resin, indicating its potential use in developing high-performance flame retardant materials (Huo et al., 2016).

B Lymphocytes and Dendritic Cell Function

  • B lymphocytes have been shown to regulate the function of dendritic cells (DCs), influencing the T helper cell type 1 (Th1)/Th2 balance and potentially impacting immune response modulation (Moulin et al., 2000).

Safety And Hazards

DMT-2’-F-Bz-dC is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBEZUVTIPFOJ-SHERYBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743380
Record name 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMT-2'-F-Bz-dC

CAS RN

154771-33-2
Record name 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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